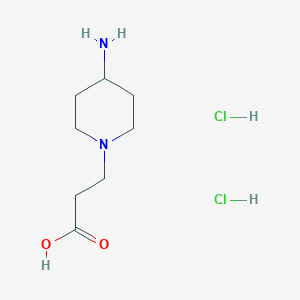

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid

Vue d'ensemble

Description

Unfortunately, I couldn’t find specific information about “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid” in my current knowledge base or through a web search1.

Synthesis Analysis

While I couldn’t find the exact synthesis process for “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid”, I found some related information. For instance, a trifluoroacetic acid-mediated cascade reaction involving nucleophilic substitution and Smiles rearrangement is described2. The reaction of hydroxydihydrodiazepines with primary amines led to amino-substituted dihydrodiazepines, which readily underwent Smiles rearrangement2.Molecular Structure Analysis

I couldn’t find the exact molecular structure of “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid”. However, there are studies on similar compounds. For example, a study on Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via an in silico approach3.Chemical Reactions Analysis

Again, while I couldn’t find the exact chemical reactions involving “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid”, there are related studies. For instance, a trifluoroacetic acid-mediated cascade reaction involving nucleophilic substitution and Smiles rearrangement is described2.Physical And Chemical Properties Analysis

I couldn’t find specific information about the physical and chemical properties of “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid”. However, a related compound, 4-Methoxyphenylboronic acid, has been studied4.Applications De Recherche Scientifique

Acidichromism and Near-Infrared Electrochromism

The study by Ma et al. (2015) synthesizes asymmetric imidazole/pyrene/pyrazine centered compounds that exhibit visual acidichromism and electrochromism, highlighting the significant potential of such compounds in developing smart materials and sensors. The color change from light yellow to brown upon treatment with trifluoroacetic acid and the reversible electrochromic behavior in thin films are particularly noteworthy, indicating applications in visual sensing and smart windows (Ma et al., 2015).

Reaction Mechanisms and Synthesis Pathways

Dias et al. (2007) explore the synthesis of 6‐Amidino‐2‐oxopurine, demonstrating the catalytic role of trifluoroacetic acid in promoting rearrangements leading to purine formations. This research not only deepens the understanding of reaction mechanisms involving imidazoles but also points to methodologies for synthesizing purine derivatives, which are significant in drug development and biochemistry (Dias et al., 2007).

Antimicrobial Applications

Khanage et al. (2020) report on the synthesis and antimicrobial evaluation of imidazole derivatives, showcasing their effectiveness against bacterial and fungal pathogens. This research suggests potential applications in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Khanage et al., 2020).

Corrosion Inhibition

Prashanth et al. (2021) investigate the corrosion inhibition efficiency of imidazole derivatives on mild steel in acidic solutions. Their findings indicate that these compounds can serve as effective corrosion inhibitors, which is valuable for protecting industrial machinery and infrastructure (Prashanth et al., 2021).

Electrochemical Properties

Zaki et al. (2012) focus on the synthesis and electrochemical evaluation of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds. Their work, which examines the bioreduction properties of these compounds, could have implications for developing electroactive materials for energy storage and conversion (Zaki et al., 2012).

Safety And Hazards

I couldn’t find specific safety and hazard information for “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid”. However, safety data for a related compound, 4-Methoxyphenylboronic acid, is available5.

Orientations Futures

I couldn’t find specific future directions for “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid”. However, there are ongoing research developments in the syntheses of related compounds6.

Please note that the information provided is based on the best available data and may not be comprehensive or specific to “N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid”. For more detailed and specific information, consulting primary literature or a subject matter expert may be necessary.

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.C2HF3O2/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10;3-2(4,5)1(6)7/h2-5H,6-7H2,1H3,(H2,11,12,13);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEZCXZANHBAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, trifluoroacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)

![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)

![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)